molecular formula C12H18N2O2S B2383227 N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1206999-56-5

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2383227
M. Wt: 254.35
InChI Key: HHTBKMSUEMDEGM-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains a sulfur atom . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, targeting (hetero)aryl chlorides previously unaddressed by Cu-catalysis. This system facilitates a wide range of functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides, yielding good to excellent results. It also enables the arylation of lactams and oxazolidinones, showcasing the catalytic system's versatility in intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Novel Synthetic Approaches

A novel synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides starting from 3-(2-nitroaryl)oxirane-2-carboxamides, employing the Meinwald rearrangement. This approach offers a high-yielding, operationally simple method to generate anthranilic acid derivatives and oxalamides, highlighting the compound's utility in innovative synthetic routes (Mamedov et al., 2016).

Polymer Science Applications

In the domain of polymer science, indene-C60 bisadduct (ICBA) utilized as an electron-cascade acceptor in poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl} and [6,6]-phenyl-C71-butyric-acid-methyl-ester (PC71BM) blend demonstrates the compound's role in enhancing charge transfer at the donor/acceptor interface, leading to improved power conversion efficiency in polymer solar cells. This application underscores the potential of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide derivatives in advancing solar cell technology (Cheng, Li, & Zhan, 2014).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-tert-butyl-N-(2-thiophen-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)14-11(16)10(15)13-7-6-9-5-4-8-17-9/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTBKMSUEMDEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

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